molecular formula C20H18ClNO2 B2877463 N-[2-(2-chlorophenyl)-2-methoxyethyl]naphthalene-1-carboxamide CAS No. 1795299-84-1

N-[2-(2-chlorophenyl)-2-methoxyethyl]naphthalene-1-carboxamide

Cat. No.: B2877463
CAS No.: 1795299-84-1
M. Wt: 339.82
InChI Key: VINSKVHPIDCIOA-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-methoxyethyl]naphthalene-1-carboxamide is a compound that has garnered interest in scientific research due to its potential applications in various fields. This compound is known for its unique structure, which combines a naphthalene ring with a carboxamide group and a chlorophenyl-methoxyethyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-methoxyethyl]naphthalene-1-carboxamide typically involves the condensation of naphthalene-1-carboxylic acid with 2-(2-chlorophenyl)-2-methoxyethylamine. The reaction is usually carried out in the presence of a coupling agent such as 1,1’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-methoxyethyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-methoxyethyl]naphthalene-1-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(3-methoxyphenoxy)anilino]-2-oxoethyl]naphthalene-1-carboxamide
  • N-(4-chlorophenyl)-3-(phosphonoooxy)naphthalene-2-carboxamide

Uniqueness

N-[2-(2-chlorophenyl)-2-methoxyethyl]naphthalene-1-carboxamide is unique due to its specific combination of a naphthalene ring, a carboxamide group, and a chlorophenyl-methoxyethyl side chain. This unique structure allows it to selectively target caPCNA in cancer cells, making it a promising candidate for anticancer therapy .

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO2/c1-24-19(17-10-4-5-12-18(17)21)13-22-20(23)16-11-6-8-14-7-2-3-9-15(14)16/h2-12,19H,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINSKVHPIDCIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC=CC2=CC=CC=C21)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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